N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a trifluoromethyl group, and multiple hydroxyl groups, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, including the formation of the oxan ring and the introduction of the fluorophenyl and trifluoromethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be compared with other similar compounds, such as:
N-[(2S,3R,4S,5R,6R)-2-[2-(4-chlorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Differing by the substitution of a chlorine atom for the fluorine atom.
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(methyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Differing by the absence of the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, such as its specific binding affinities and biological activities.
Properties
Molecular Formula |
C21H21F4NO6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H21F4NO6/c1-10(28)26-17-19(30)18(29)15(9-27)32-20(17)31-14-4-2-3-13(21(23,24)25)16(14)11-5-7-12(22)8-6-11/h2-8,15,17-20,27,29-30H,9H2,1H3,(H,26,28)/t15-,17-,18+,19+,20-/m1/s1 |
InChI Key |
HRLDWJXNEKTIOQ-LFZDHENXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1OC2=CC=CC(=C2C3=CC=C(C=C3)F)C(F)(F)F)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2C3=CC=C(C=C3)F)C(F)(F)F)CO)O)O |
Origin of Product |
United States |
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